

# Dose-limiting toxicities of PG-11047 in Phase I trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (E/Z)-PG-11047

Cat. No.: B1239177 Get Quote

# PG-11047 Phase I Trials: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in Phase I clinical trials of PG-11047. The following sections offer troubleshooting guidance and frequently asked questions in a structured format to assist with experimental design and data interpretation.

### **Dose-Limiting Toxicities (DLTs) of PG-11047**

The safety and tolerability of PG-11047 were evaluated in a Phase I dose-escalation study in patients with advanced solid tumors. The maximum tolerated dose (MTD) of PG-11047 administered as a monotherapy on a once-weekly dosing schedule was determined to be 610 mg.[1] In a separate Phase Ib trial, the MTD of PG-11047 in combination with bevacizumab, erlotinib, cisplatin, and 5-FU was established at 590 mg.[2][3]

# **Summary of Dose-Limiting Toxicities**



| Clinical Trial<br>Phase              | Dosing<br>Regimen                                              | Maximum<br>Tolerated Dose<br>(MTD)                                       | Dose-Limiting<br>Toxicities<br>(DLTs)                                                                                                  | Most Common<br>Adverse<br>Effects |
|--------------------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|
| Phase I<br>(Monotherapy)             | 60-min IV infusion on days 1, 8, and 15 of a 28-day cycle      | 610 mg                                                                   | - Gastrointestinal (oral/anal mucositis, diarrhea)- Angioedema (one case)- Grade 3 Alanine Aminotransferas e (ALT) increase (one case) | - Fatigue-<br>Anorexia            |
| Phase Ib<br>(Combination<br>Therapy) | Once weekly IV infusions with various chemotherapeuti c agents | 590 mg (in combination with bevacizumab, erlotinib, cisplatin, and 5-FU) | Rare (5 of 148 patients)                                                                                                               | Not specified in detail           |

## **Troubleshooting Guide & FAQs**

This section addresses specific issues and questions that may arise during experiments involving PG-11047.

Q1: What are the primary toxicities to monitor for when administering PG-11047 in preclinical models or clinical trials?

A1: Based on Phase I data, the primary dose-limiting toxicities are gastrointestinal in nature.[1] Researchers should closely monitor for signs of oral and anal mucositis, as well as diarrhea. Other DLTs to be aware of include angioedema and elevations in liver enzymes, specifically ALT.[1] The most frequently observed adverse effects, though not necessarily dose-limiting, are fatigue and anorexia.[1]







Q2: At what dose level should we expect to see dose-limiting toxicities with PG-11047 monotherapy?

A2: The maximum tolerated dose for PG-11047 as a single agent was established at 610 mg. [1] DLTs were observed at doses leading up to and at this level. Therefore, careful monitoring is crucial as the dosage approaches this threshold in clinical settings.

Q3: How does the toxicity profile of PG-11047 change when used in combination with other chemotherapeutic agents?

A3: In a Phase Ib study, PG-11047 was administered with agents such as bevacizumab, erlotinib, cisplatin, and 5-FU. The incidence of DLTs in these combination regimens was rare, with only 5 out of 148 patients experiencing them.[2][3] The MTD for PG-11047 in these combinations was determined to be 590 mg.[2][3] However, when combined with gemcitabine, docetaxel, and sunitinib, DLTs were observed at low doses of PG-11047, and the MTD could not be determined for these specific combinations due to the small sample size.[2] This suggests that the toxicity profile can be influenced by the specific combination of agents used.

Q4: What is the recommended experimental protocol for administering PG-11047 based on the Phase I trial?

A4: The Phase I monotherapy trial utilized a 28-day dosing cycle. PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of each cycle.[1] Doses in this study ranged from 50 mg to 750 mg.[1]

# PG-11047 Signaling Pathway and Experimental Workflow

PG-11047 is a polyamine analog that acts as a nonfunctional competitor of natural polyamines, which are essential for cell proliferation.[1][4] It is designed to inhibit the growth of cancer cells by interfering with polyamine metabolism. Preclinical studies have shown that PG-11047 can potentiate the antitumor activity of other agents like cisplatin and bevacizumab.[5]





Click to download full resolution via product page

Caption: Relationship between PG-11047 dose escalation and observed toxicities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or



sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dose-limiting toxicities of PG-11047 in Phase I trials].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239177#dose-limiting-toxicities-of-pg-11047-in-phase-i-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com